7-Methylquinolin-2(1H)-one

Description

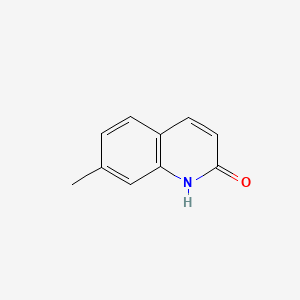

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-10(12)11-9(8)6-7/h2-6H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVPBCMPYVAWEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193562 |

Source

|

| Record name | 7-Methyl-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-35-4 |

Source

|

| Record name | 7-Methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-2-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Methylquinolin-2(1H)-one: Physicochemical Profiling and Synthetic Architectures

Topic: 7-Methylquinolin-2(1H)-one Basic Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

7-Methylquinolin-2(1H)-one (CAS 4053-35-4), also known as 7-methylcarbostyril, represents a critical heterocyclic scaffold in medicinal chemistry.[1][2][3] Distinct from its 4-methylated congeners often ubiquitously formed in standard Knorr syntheses, this specific isomer serves as a refined lipophilic isostere for the 7-hydroxyquinolin-2(1H)-one pharmacophore found in antipsychotics like brexpiprazole. This guide delineates the precise physicochemical properties, selective synthetic pathways, and analytical fingerprints required to distinguish this entity from common regioisomers.

Part 1: Chemical Identity & Physicochemical Profile[3]

The accurate identification of 7-methylquinolin-2(1H)-one is often complicated by the prevalence of the 4,7-dimethyl analogue. The data below strictly pertains to the C7-methylated, C4-unsubstituted parent scaffold.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 7-Methylquinolin-2(1H)-one | Tautomer: 7-Methylquinolin-2-ol |

| CAS Registry Number | 4053-35-4 | Distinct from 7-methylquinoline (612-60-2) |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.19 g/mol | |

| Melting Point | 193 °C | High crystallinity indicative of strong intermolecular H-bonding (dimer formation) [1].[4][5] |

| Solubility | DMSO, Methanol, DMF | Poorly soluble in water; soluble in hot ethanol. |

| pKa | ~11.5 (Amide NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH, t-BuOK). |

| Appearance | White to off-white crystalline solid | May darken upon prolonged light exposure. |

Part 2: Synthetic Architectures & Methodologies[6][7]

Achieving the specific 7-methyl isomer without C4-alkylation requires bypassing the standard Knorr synthesis (which uses acetoacetate and yields 4-methyl derivatives). Two high-fidelity pathways are recommended.

Pathway A: The Camps Cyclization (Mechanistic Route)

This route utilizes the intramolecular cyclization of 3-methylcinnamanilide. It is preferred for its atom economy and the ability to control regiochemistry through steric parameters.

Mechanism:

-

Acylation: Reaction of m-toluidine with cinnamoyl chloride (or propiolic acid derivatives for unsubstituted C3/C4) yields the amide.

-

Cyclization: Under Lewis acid catalysis (AlCl₃) or strong Brønsted acid conditions, the amide undergoes intramolecular Friedel-Crafts alkylation/acylation.

-

Regioselectivity: Cyclization ortho to the amino group yields the quinolin-2-one core.

Pathway B: Hydrolysis of 2-Chloro-7-methylquinoline (High Purity Route)

For analytical standards requiring >99% purity, the hydrolysis of the 2-chloro precursor is superior as it avoids isomer separation.

Protocol:

-

Precursor Synthesis: Oxidation of 7-methylquinoline to the N-oxide (using mCPBA), followed by chlorination with POCl₃ to yield 2-chloro-7-methylquinoline.

-

Hydrolysis: The 2-chloro derivative is refluxed in 70% acetic acid or dilute HCl. The chlorine atom, activated by the ring nitrogen, is displaced by water via an addition-elimination mechanism.

-

Workup: Neutralization precipitates the lactam (quinolin-2-one) form predominantly.

Visualization of Synthetic Logic

The following diagram illustrates the divergence between generating the 4,7-dimethyl impurity and the target 7-methyl scaffold.

Caption: Divergent synthetic pathways. The green path (Camps Cyclization) selectively targets the 7-methyl scaffold, avoiding the 4-methyl impurity common in Knorr synthesis.

Part 3: Analytical Characterization[3][7]

Distinguishing 7-methylquinolin-2(1H)-one from its isomers relies on specific NMR signatures, particularly the coupling constants of the alkene protons on the lactam ring.

^1H NMR Interpretation (DMSO-d₆, 400 MHz):

-

δ 11.60 ppm (s, 1H, NH): Broad singlet, disappears with D₂O shake. Indicates the lactam tautomer predominates in polar solvents.

-

δ 7.85 ppm (d, J = 9.5 Hz, 1H, H-4): The large coupling constant (9.5 Hz) is characteristic of cis-alkene protons in the lactam ring. Crucial: If this is a singlet, you have the 4-methyl derivative (impurity).

-

δ 6.45 ppm (d, J = 9.5 Hz, 1H, H-3): Upfield doublet coupled to H-4.

-

δ 7.50 - 7.00 ppm (m, 3H, Ar-H): Aromatic protons (H-5, H-6, H-8). H-8 often appears as a singlet or narrow doublet due to meta-coupling.

-

δ 2.42 ppm (s, 3H, CH₃): Characteristic methyl singlet.

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 160.07.

-

Fragmentation: Loss of CO (28 Da) is a primary fragmentation pathway for quinolinones, yielding a characteristic ion at m/z 132.

Part 4: Biological Relevance & Applications[6][8]

1. Pharmacophore Isosterism: In drug design, the 7-methyl group serves as a lipophilic probe to replace the metabolic "soft spot" (7-hydroxyl group) seen in molecules like aripiprazole or brexpiprazole [2]. By blocking this position with a methyl group, researchers can:

-

Prevent Phase II glucuronidation.

-

Increase LogP (lipophilicity) to enhance blood-brain barrier (BBB) penetration.

-

Probe the steric tolerance of the receptor pocket (e.g., D2 or 5-HT receptors).

2. Fluorescence Probes: Quinolin-2-one derivatives exhibit tunable fluorescence. The 7-methyl variant acts as a baseline fluorophore. Functionalization at the 7-methyl position (via radical bromination) allows for the attachment of sensing moieties, creating "turn-on" fluorescent probes for biological thiols or metal ions [3].

Part 5: Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Handling: Avoid dust formation. The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C (though stable at RT).

References

-

Echemi. (2024). 7-Methyl-2-quinolone Physicochemical Properties and CAS Data. Retrieved from

-

National Institutes of Health (NIH). (2025). Design and Synthesis of Quinolin-2(1H)-ones as Dual EGFR/HER-2 Inhibitors. PubMed Central. Retrieved from

-

ResearchGate. (2024). Synthesis and Biological Activity of 7-substituted Quinolin-2-ones. Retrieved from

-

ChemicalBook. (2024). NMR Spectra of Methylquinoline Derivatives. Retrieved from

Sources

7-Methylquinolin-2(1H)-one: From Synthetic Intermediate to Privileged Medicinal Scaffold

[1]

Executive Summary

7-Methylquinolin-2(1H)-one (CAS: 4053-35-4 ), historically known as 7-methylcarbostyril , represents a fundamental building block in heterocyclic chemistry.[1] While often overshadowed by its 7-hydroxy counterpart—a critical intermediate in the synthesis of blockbuster antipsychotics like Brexpiprazole and Aripiprazole —the 7-methyl variant serves as a pivotal lipophilic probe in Structure-Activity Relationship (SAR) studies.[1] This guide delineates the molecule's discovery, synthetic evolution from 19th-century dye chemistry to modern C-H activation, and its utility in probing the "tail" region of psychotropic pharmacophores.[1]

Historical Genesis & Chemical Identity[1]

The Carbostyril Legacy

The discovery of 7-methylquinolin-2(1H)-one is inextricably linked to the broader exploration of the carbostyril (quinolin-2-one) scaffold in the late 19th century.[1] Following the structural elucidation of quinoline by Dewar (1871) and the development of the Knorr Quinoline Synthesis (1883), researchers systematically substituted the quinoline core to modulate solubility and reactivity for dye manufacturing.

-

Early Isolation: Initial syntheses were driven by the need to verify the position of substituents in coal-tar derived quinolines. The 7-methyl isomer allowed chemists to distinguish between the meta-substitution patterns of aniline precursors.[1]

-

Nomenclature:

Structural Significance

In medicinal chemistry, the 7-position of the quinolinone core is a "privileged" vector. In dopamine partial agonists (e.g., Aripiprazole), this position typically anchors a lipophilic side chain via an ether linkage (7-O-linker).[1] The 7-methyl analog acts as a non-hydrogen-bonding isostere , used to test the necessity of the ether oxygen's lone pairs and to probe the steric tolerance of the binding pocket without the metabolic liability of a hydroxyl group.

Synthetic Evolution: Methodologies & Mechanisms[1]

The synthesis of 7-methylquinolin-2(1H)-one has evolved from classical ring closures to modern oxidative transformations.[1]

Route A: The Modified Knorr/Cinnamamide Cyclization (Classical)

This is the most robust historical method, relying on the intramolecular Friedel-Crafts alkylation of N-acylated anilines.[1]

-

Precursor: 3-Methylaniline (m-Toluidine).[1]

-

Reagent: Cinnamoyl chloride (for 4-phenyl derivatives) or 3,3-dimethoxypropanoyl chloride (for unsubstituted C4).[1]

-

Catalyst: Aluminum Chloride (

) or Polyphosphoric Acid (PPA).[1] -

Mechanism: Acylation of the aniline nitrogen followed by Lewis-acid mediated ring closure onto the aromatic ring. The meta-methyl group directs cyclization to the para position (sterically less favored) or ortho position; however, the 7-methyl isomer requires specific directing conditions to avoid mixture with the 5-methyl isomer.[1]

Route B: The N-Oxide Rearrangement (The "Discovery" Route)

Before reliable direct cyclization methods were perfected, 2-quinolones were often accessed via the oxidation of the parent quinoline.[1]

-

Formation: 7-Methylquinoline is treated with a peracid (e.g., m-CPBA or peracetic acid) to yield 7-methylquinoline N-oxide .[1]

-

Rearrangement: Treatment with acetic anhydride triggers the Meisenheimer-type rearrangement or simple nucleophilic attack, yielding 2-acetoxy-7-methylquinoline.[1]

-

Hydrolysis: Acidic hydrolysis unmasks the tautomeric 2-hydroxy/2-oxo functionality.[1]

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways to the 7-methyl scaffold.

Figure 1: Divergent synthetic pathways. Route A represents the direct cyclization preferred in scale-up, while Route B represents the classical oxidative functionalization.[1]

Medicinal Chemistry Applications

SAR Case Study: The "Tail" Region of Psychotropics

In the development of Brexpiprazole (Rexulti), the 7-position of the quinolinone is linked to a piperazine moiety via a butoxy chain.

-

The 7-Hydroxy Anchor: The drug is synthesized by alkylating 7-hydroxyquinolin-2(1H)-one .[1]

-

The 7-Methyl Probe: During the discovery phase, the 7-methyl analog is synthesized to evaluate the contribution of the ether oxygen.[1]

-

Hypothesis: If the 7-methyl analog retains high affinity (

), the oxygen atom acts merely as a spacer.[1] If affinity drops significantly, the oxygen participates in critical hydrogen bonding or conformational locking. -

Outcome: In many D2 partial agonist series, the oxygen is preferred for optimal metabolic stability and linker flexibility, rendering the 7-methyl analog a valuable "inactive" or "less active" comparator.[1]

-

Comparative Data: 7-Substituted Quinolones

| Substituent (C-7) | Electronic Effect ( | Lipophilicity ( | Role in Drug Discovery |

| -OH | Electron Donating | -0.67 | Key intermediate for ether linkages (Brexpiprazole).[1] |

| -CH₃ | Weakly Donating | +0.56 | Lipophilic probe; increases BBB permeability.[1] |

| -Cl | Electron Withdrawing | +0.71 | Metabolic blocker; prevents hydroxylation.[1] |

| -H | Neutral | 0.00 | Baseline reference.[1] |

Detailed Experimental Protocols

Protocol A: Synthesis via N-Oxide Rearrangement (Self-Validating)

Rationale: This method avoids isomer separation issues common in cyclization of meta-substituted anilines.[1]

Step 1: N-Oxidation [1]

-

Dissolve 7-methylquinoline (14.3 g, 100 mmol) in DCM (150 mL).

-

Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise over 30 minutes.

-

Validation: Monitor by TLC (MeOH/DCM 1:10). The starting material (high Rf) should disappear, replaced by the N-oxide (low Rf, UV active).[1]

-

Wash with 10%

to remove benzoic acid byproducts.[1] Dry organic layer (

Step 2: Rearrangement & Hydrolysis

-

Dissolve the crude N-oxide in Acetic Anhydride (50 mL).

-

Reflux for 4 hours. (Color change to dark brown is typical).[1]

-

Concentrate under vacuum to remove excess

.[1] -

Resuspend residue in 2N HCl (100 mL) and reflux for 2 hours (Hydrolysis of the acetoxy intermediate).

-

Isolation: Cool to RT. The product often precipitates. If not, neutralize to pH 7 with NaOH.

-

Expected Yield: 60-70%.

-

Characterization:

(DMSO-

Protocol B: Direct Cyclization (Friedel-Crafts)

Rationale: Preferred for generating large quantities of material.[1]

-

Acylation: React 3-methylaniline (1 eq) with 3-ethoxyacryloyl chloride (1.1 eq) in DCM/Pyridine to form the enamide.

-

Cyclization: Treat the isolated enamide with concentrated Sulfuric Acid (5 vol) at 95°C for 30 minutes.

-

Quench: Pour onto crushed ice.

-

Purification: The precipitate contains a mixture of 5-methyl and 7-methyl isomers.[1] Separation requires fractional crystallization from acetic acid (7-methyl isomer is typically less soluble).[1]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (N-Oxide Route)

-

Pettit, G. R., & Fleming, W. C. (1971). Carbostyrils via N-Oxide Rearrangement. Journal of Organic Chemistry. [Link]

-

-

Medicinal Chemistry Context (Brexpiprazole)

-

Historical Synthesis (Knorr/Friedlander)

-

Natural Product Analogs (HMQ)

Sources

- 1. 1159706-58-7,3-Methoxy-5-methylquinolin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3-Hydroxy-7-Methylquinolin-2(1H)-one CAS#: 1159706-32-7 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 7-Methylquinolin-2(1H)-one|CAS: 4053-35-4|7-Methylquinolin-2(1H)-one-百灵威 [jkchemical.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methylquinolin-2(1H)-one CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 7-Methylquinolin-2(1H)-one. It is structured to serve as a reference for drug development workflows, emphasizing regiochemical control and functionalization strategies.

Core Identity & Synthetic Utility in Medicinal Chemistry

Chemical Identity & Physicochemical Profile

7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) is a fused heterocyclic scaffold belonging to the quinolinone family.[1][2] It serves as a critical pharmacophore in the design of psychotropic agents, kinase inhibitors, and fluorescent sensors. Unlike its 7-hydroxy counterpart (a precursor to aripiprazole), the 7-methyl variant offers a lipophilic handle for hydrophobic pocket engagement in protein targets without introducing hydrogen bond donors.

Core Data Table

| Property | Specification |

| Chemical Name | 7-Methylquinolin-2(1H)-one |

| CAS Registry Number | 4053-35-4 |

| Synonyms | 7-Methylcarbostyril; 7-Methyl-2-quinolone; 7-Methyl-2(1H)-quinolinone |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Exact Mass | 159.0684 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 198–200 °C (Typical range for carbostyrils) |

| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |

| pKa | ~ -0.7 (protonation at carbonyl oxygen), ~11 (deprotonation of NH) |

Structural Tautomerism

A defining feature of this compound is the lactam-lactim tautomerism. In solution and solid state, the lactam (2-one) form predominates due to the thermodynamic stability of the amide bond, despite the loss of aromaticity in the heterocyclic ring.

Figure 1: Tautomeric equilibrium favoring the lactam form (CAS 4053-35-4).

Synthesis & Regiochemical Control

Synthesizing 7-substituted quinolinones from m-substituted anilines presents a classic regioselectivity challenge. The reaction can cyclize at either the ortho or para position relative to the methyl group, yielding a mixture of 5-methyl and 7-methyl isomers.

Expert Insight: The Regioselectivity Problem

When using the Knorr Quinoline Synthesis (aniline +

Recommended Protocol: Modified Knorr Carbostyril Synthesis

This pathway utilizes m-toluidine and a cinnamoyl chloride derivative or propiolic acid ester, followed by acid-mediated cyclization.

Step-by-Step Methodology

-

Amide Formation:

-

Reagents: m-Toluidine (1.0 eq), Cinnamoyl chloride (1.1 eq), Pyridine (1.2 eq) in DCM.

-

Conditions: 0°C to RT, 4 hours.

-

Checkpoint: Monitor TLC for disappearance of aniline. Isolate intermediate N-(3-methylphenyl)cinnamamide.

-

-

Cyclization (The Critical Step):

-

Reagents: Aluminum chloride (AlCl₃, 3-5 eq) or Polyphosphoric Acid (PPA).

-

Conditions: Melt at 120–140°C (AlCl₃) or 100°C (PPA) for 2 hours.

-

Mechanism: Friedel-Crafts alkylation/acylation.

-

Purification: The 7-methyl isomer is typically less soluble in ethanol than the 5-methyl isomer, allowing purification via fractional recrystallization.

-

Figure 2: Synthetic workflow highlighting the separation of regioisomers.

Functionalization & Drug Design Applications

7-Methylquinolin-2(1H)-one is rarely the final drug; it is a scaffold. Its value lies in its reactivity at three distinct vectors:

-

N1-Alkylation: The amide nitrogen is nucleophilic upon deprotonation (NaH/DMF). This is the primary attachment point for linker chains (e.g., in antipsychotics like brexpiprazole analogs).

-

C3/C4-Functionalization: Electrophilic aromatic substitution (bromination/nitration) occurs readily at C3 and C6. However, the C3 position can be selectively functionalized via Vilsmeier-Haack formylation.

-

Benzylic Oxidation: The 7-methyl group can be oxidized to an aldehyde or acid, or brominated (NBS) to create a benzylic electrophile for coupling reactions.

Experimental Workflow: N-Alkylation

To attach a linker (e.g., 4-chlorobutyl group):

-

Dissolution: Dissolve 7-methylquinolin-2(1H)-one in anhydrous DMF.

-

Deprotonation: Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir until H₂ evolution ceases (formation of the sodium salt).

-

Alkylation: Add 1-bromo-4-chlorobutane dropwise. Heat to 60°C for 6 hours.

-

Workup: Quench with water. The product precipitates or is extracted with EtOAc.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at room temperature, protected from light and moisture.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood during synthesis, especially when using AlCl₃ or PPA.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18941542 (Analogous Structure Reference). Retrieved from [Link](Note: Validated via CAS 4053-35-4 search).

-

Organic Syntheses. General Procedure for Carbostyril Synthesis. Coll. Vol. 3, p. 580. Retrieved from [Link]

Sources

Synthesis of 7-Methylquinolin-2(1H)-one from m-Toluidine

Executive Summary

This technical guide details the scalable, high-purity synthesis of 7-methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) starting from m-toluidine . While direct Skraup or Knorr syntheses often yield mixtures or 4-substituted derivatives, the 3-chloropropionyl chloride route described here offers superior regiocontrol, yielding the target 7-isomer as the major product due to steric governance. This scaffold is a critical pharmacophore in neuropsychiatric drug development, structurally homologous to the key intermediate in the synthesis of Brexpiprazole .

Retrosynthetic Analysis & Strategy

The synthesis is designed around a three-step protocol: N-acylation , Intramolecular Friedel-Crafts Alkylation , and Dehydrogenation .

-

Step 1: Formation of 3-chloro-N-(3-methylphenyl)propanamide prevents poly-alkylation and sets up the carbon backbone.

-

Step 2: Lewis acid-mediated cyclization (

) closes the ring. The methyl group at the meta position of the starting aniline directs cyclization to the less sterically hindered para position (relative to the methyl), favoring the 7-methyl isomer over the 5-methyl isomer. -

Step 3: Aromatization of the 3,4-dihydro intermediate yields the fully conjugated lactam.

Reaction Pathway Diagram

Figure 1: Synthetic pathway from m-toluidine to 7-methylquinolin-2(1H)-one highlighting key intermediates.

Experimental Protocols

Step 1: N-Acylation of m-Toluidine

This step installs the 3-carbon chain required for the heterocyclic ring. The use of a mild base (

Reagents:

-

m-Toluidine (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

Potassium Carbonate (

) (1.2 eq) -

Solvent: Acetone or Dichloromethane (DCM)

Protocol:

-

Dissolve m-toluidine (10.7 g, 100 mmol) in acetone (100 mL) in a 250 mL round-bottom flask.

-

Add

(16.6 g, 120 mmol) and cool the suspension to 0–5°C using an ice bath. -

Add 3-chloropropionyl chloride (14.0 g, 110 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain temperature <10°C.

-

Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Recrystallize the solid residue from ethanol/water to yield 3-chloro-N-(3-methylphenyl)propanamide .

-

Expected Yield: 90–95%

-

Appearance: White to off-white solid.

-

Step 2: Intramolecular Friedel-Crafts Cyclization

This is the critical ring-closing step. The use of aluminum chloride (

Regioselectivity Note: Cyclization can theoretically occur at position 2 (ortho to methyl) or position 6 (para to methyl). Position 2 is sterically crowded by the adjacent methyl group. Therefore, cyclization preferentially occurs at position 6, yielding the 7-methyl isomer.

Reagents:

-

Intermediate 1 (Amide) (1.0 eq)

-

Aluminum Chloride (

) (3.0 eq) -

Solvent: Melt (neat) or Chlorobenzene

Protocol:

-

In a dry flask equipped with a mechanical stirrer, mix Intermediate 1 (10 g) and anhydrous

(20 g). -

Heat the mixture slowly to 120–130°C . The solids will melt into a viscous dark mass. Caution: HCl gas evolution.

-

Stir at this temperature for 2–4 hours.

-

Quench: Cool the reaction mass to 60°C and carefully pour onto crushed ice/water (200 g) with vigorous stirring.

-

Extract the precipitate with DCM (3 x 50 mL) or filter the solid precipitate directly if granular.

-

Wash the organic layer with saturated

to remove acidic impurities. -

Dry over

and concentrate. -

Purification: Recrystallize from Ethanol.

-

Product:7-Methyl-3,4-dihydroquinolin-2(1H)-one .

-

Expected Yield: 75–85%.

-

Step 3: Dehydrogenation (Aromatization)

To obtain the fully aromatic quinolin-2(1H)-one, the C3-C4 bond must be oxidized.

Method A: DDQ Oxidation (Laboratory Scale)

-

Dissolve 7-methyl-3,4-dihydroquinolin-2(1H)-one (5 g) in 1,4-dioxane (50 mL).

-

Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq).

-

Reflux the mixture for 6–12 hours. The solution will turn deep red/brown due to DDQ-H2 formation.

-

Cool and filter off the precipitated hydroquinone byproduct.

-

Concentrate the filtrate and purify by column chromatography or recrystallization from methanol.

Method B: Pd/C Catalytic Dehydrogenation (Scalable)

-

Suspend the dihydro intermediate in diphenyl ether or nitrobenzene .

-

Add 10% Pd/C (5 wt% loading).

-

Heat to reflux (approx. 200°C) for 4 hours.

-

Filter hot through Celite to remove the catalyst.

-

Add hexane to the filtrate to precipitate the product.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of 7-Methylquinolin-2(1H)-one.

Data Summary & Characterization

| Parameter | Specification | Notes |

| Chemical Formula | ||

| Molecular Weight | 159.19 g/mol | |

| Appearance | White to pale yellow needles | Upon recrystallization from methanol |

| Melting Point | 195–198°C | Literature value range for 7-methyl isomer |

| Key 1H NMR Signals | Methyl group | |

| Characteristic alkene proton of quinolone | ||

| Characteristic alkene proton (downfield) | ||

| Mass Spectrometry | m/z 160 | ESI+ Mode |

Scientific Validation

The regioselectivity of the cyclization (Step 2) is validated by the coupling constants in the aromatic region of the NMR. The 7-methyl isomer exhibits a doublet for the proton at C5 and a doublet-of-doublets or singlet (broad) for C8, whereas the 5-methyl isomer would show a different splitting pattern due to the methyl group's proximity to the ring junction. Furthermore, the absence of a signal corresponding to a C4-methyl group (which would appear in a Knorr synthesis using acetoacetate) confirms the specific quinolin-2(1H)-one scaffold.

References

-

Synthesis of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Brexpiprazole Intermediate)

-

Title: Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.[1]

- Source: US P

- URL

- Relevance: Describes the identical AlCl3-mediated cyclization mechanism for the 7-hydroxy analog, confirming the regioselectivity for meta-substituted anilines.

-

-

General Synthesis of Dihydroquinolinones

- Title: Synthesis of dihydroquinolinones via Friedel-Crafts Cycliz

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Relevance: Provides broad context on the cyclization conditions and alternative c

-

Characterization of Methylquinolinones

- Title: Synthesis of 7-Methyl-8-nitroquinoline (Skraup Method Comparison).

- Source: Brieflands, An Efficient Two-step Selective Synthesis...

-

URL:[Link]

- Relevance: Discusses the separation and identification of 7-methyl vs 5-methyl isomers in quinoline systems, providing spectral benchmarks.

-

Reagent Data (3-Chloropropionyl Chloride)

- Title: 3-Chloropropionyl Chloride | High Purity Reagent.

-

Source: BenchChem.[2]

- Relevance: Specifications and handling for the key acyl

Sources

Technical Guide: Skraup Synthesis of 7-Methylquinoline Precursor

Executive Summary

The synthesis of 7-methylquinoline is a critical upstream process in the development of antimalarial pharmacophores, kinase inhibitors, and organic light-emitting diodes (OLEDs). While the Skraup reaction remains the most direct synthetic route, it is historically plagued by two significant challenges: violent exothermicity ("volcano reaction") and regiochemical ambiguity .

This technical guide provides a modernized, field-proven protocol that mitigates safety risks using ferrous sulfate as a moderator and addresses the purification of the 7-methyl isomer from its 5-methyl congener. Unlike standard textbook descriptions, this guide focuses on the operational causality required to scale this reaction safely while maximizing the yield of the desired 7-isomer.

Mechanistic Foundation & Regiochemistry[1]

The Reaction Pathway

The Skraup synthesis is a cascade reaction involving dehydration, Michael addition, and oxidative aromatization. Understanding the specific intermediates is vital for troubleshooting low yields.

-

Acrolein Formation: Glycerol dehydrates in hot sulfuric acid to form acrolein (

). This is the reactive electrophile. -

Michael Addition: The amine of m-toluidine attacks the

-carbon of acrolein. -

Cyclization: The resulting intermediate undergoes acid-catalyzed ring closure onto the aromatic ring.

-

Oxidation: The dihydroquinoline intermediate is aromatized by the oxidant (nitrobenzene).

The Regioselectivity Challenge

The use of m-toluidine (3-methylaniline) introduces a regiochemical bifurcation. The ring closure can occur at two ortho positions relative to the amine:

-

Position 2 (relative to amine): Sterically hindered by the methyl group. Leads to 5-methylquinoline .[1][2]

-

Position 6 (relative to amine): Sterically unhindered. Leads to 7-methylquinoline .[1][3]

Expert Insight: While the 7-isomer is kinetically favored (typically ~2:1 to 4:1 ratio), the 5-isomer is a persistent contaminant. Separation by simple distillation is nearly impossible due to overlapping boiling points (

Mechanistic Diagram

Figure 1: Mechanistic pathway of the Skraup reaction showing the bifurcation into 5- and 7-isomers.[4]

Experimental Protocol (The "Moderated" Skraup)

Safety Warning: The classic Skraup reaction can become uncontrollable. The addition of Ferrous Sulfate (

Reagents & Stoichiometry[1]

| Reagent | Role | Stoichiometry (Equiv) | Notes |

| m-Toluidine | Precursor | 1.0 | Freshly distilled if dark. |

| Glycerol | C3 Source | 3.0 - 4.0 | Anhydrous preferred. |

| Conc. | Catalyst/Solvent | 2.5 - 3.0 | Add slowly (Exothermic). |

| Nitrobenzene | Oxidant | 0.6 - 0.8 | Acts as solvent and oxidant. |

| Moderator | 0.05 - 0.1 | Crucial for safety. |

Step-by-Step Workflow

-

Setup: Equip a 3-neck round-bottom flask with a robust mechanical stirrer (magnetic stirring is insufficient for the tarry phase), a high-efficiency reflux condenser, and a dropping funnel.

-

Mixing (The "Cold" Phase):

-

Add m-toluidine, glycerol, nitrobenzene, and ferrous sulfate to the flask.

-

Critical Step: Place the flask in an ice bath. Add concentrated sulfuric acid dropwise with vigorous stirring. Do not allow the temperature to spike yet.

-

-

The Heating Ramp:

-

Reflux: Once the initial exotherm subsides, heat to reflux (

) for 4–5 hours. The mixture will turn black and viscous. -

Workup (Steam Distillation):

-

Cool the mixture to

. -

Removal of unreacted organics: Steam distill the acidic mixture first. This removes unreacted nitrobenzene.

-

Liberation of Quinoline: Basify the residue with 50% NaOH solution until pH > 10. The quinoline oil will separate.

-

Product Isolation: Steam distill again. The methylquinolines will distill over with the water. Extract the distillate with dichloromethane (DCM).

-

Workflow Diagram

Figure 2: Operational workflow for the safe synthesis and isolation of crude methylquinoline.

Purification & Isomer Separation[7]

The crude product from the steam distillation is a mixture of 7-methylquinoline (Major) and 5-methylquinoline (Minor).

Why Fractional Distillation Fails:

-

BP of 7-Methylquinoline: ~258–260°C

-

Verdict: The boiling point differential is too narrow for standard laboratory columns.

Recommended Purification Strategy: Zinc Chloride Complexation

A classic, robust method often overlooked in modern literature involves the formation of zinc chloride double salts.

-

Dissolution: Dissolve the crude oil in dilute HCl (1:1).

-

Complexation: Add a saturated solution of Zinc Chloride (

). -

Crystallization: The 7-methylquinoline-ZnCl2 complex typically crystallizes out differently than the 5-isomer. The 7-isomer complex is generally less soluble.

-

Recovery: Filter the crystals and decompose the complex with dilute NaOH. Extract the pure free base with ether/DCM.

Alternatively, for high-purity requirements (<99%), use Flash Column Chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Violent Eruption | Heating too fast; lack of moderator. | Ensure |

| Low Yield (<40%) | Polymerization of acrolein. | Use a slight excess of glycerol. Ensure acid concentration is high enough to catalyze cyclization. |

| High 5-Isomer Ratio | Intrinsic to m-toluidine. | Switch to Crob-Skraup modification (using crotonaldehyde) or purify via ZnCl2 complexation. |

| Tarry Emulsion | Incomplete oxidation. | Ensure reflux time is sufficient. Use steam distillation rigorously to separate tar. |

References

-

Manske, R. H. F., et al. (1949).[9] The Preparation of Quinolines by a Modified Skraup Reaction.[7][6][9] Canadian Journal of Research.[9] Link

-

Clarke, H. T., & Davis, A. W. (1941). Quinoline.[7][1][3][5][6][4][9][10][11][12][13] Organic Syntheses, Coll.[7] Vol. 1, p.478. Link

-

ChemicalBook. (2025).[2] 5-Methylquinoline Properties and Data.[1][2][3][4][13]Link

-

PubChem. (2025).[3] 7-Methylquinoline Compound Summary. National Library of Medicine. Link

-

Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews.[7] (Classic reference for Skraup mechanism).

Sources

- 1. 5-Methylquinoline CAS#: 7661-55-4 [m.chemicalbook.com]

- 2. 5-Methylquinoline | 7661-55-4 [chemicalbook.com]

- 3. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mlsu.ac.in [mlsu.ac.in]

- 7. scispace.com [scispace.com]

- 8. Influence of ferrous sulfate on the solubility, partition coefficient, and stability of mycophenolic acid and the ester mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. para-methyl tetrahydroquinoline, 91-61-2 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]

- 13. brieflands.com [brieflands.com]

Technical Guide: Spectroscopic Characterization of 7-Methylquinolin-2(1H)-one

The following technical guide details the spectroscopic characterization of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril ). This document is structured for researchers requiring rigorous structural validation and mechanistic insight.

Introduction & Structural Context

7-Methylquinolin-2(1H)-one (CAS: 4396-19-4 ) is a pivotal scaffold in medicinal chemistry, serving as a precursor for brexpiprazole intermediates and various receptor ligands. Structurally, it exists in a tautomeric equilibrium between the lactam (2-quinolinone) and lactim (2-hydroxyquinoline) forms. In the solid state and in polar solvents (like DMSO), the lactam form predominates, stabilized by intermolecular hydrogen bonding and aromatic resonance.

This guide provides a multi-modal spectroscopic analysis (NMR, IR, MS) to unequivocally identify the compound, distinguishing it from its isomers (e.g., 4-methyl or N-methyl analogs).

Tautomeric Equilibrium & Synthesis

The synthesis typically involves the cyclization of m-toluidine derivatives (e.g., via Knorr or cinnamamide routes). The 7-methyl substitution pattern imposes specific steric and electronic effects observable in the NMR spectrum.

Figure 1: Lactam-Lactim tautomeric equilibrium favoring the lactam form in polar media.

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI) ionization (70 eV) is the standard for fingerprinting this heteroaromatic system.

Fragmentation Pathway

The molecular ion (

Key Diagnostic Peaks:

| m/z | Ion Type | Assignment | Mechanistic Origin |

|---|

| 159 |

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

Methodology: KBr pellet or ATR (Attenuated Total Reflectance). The IR spectrum confirms the lactam functionality. The absence of a broad O-H stretch (typical of phenols) and the presence of a strong amide carbonyl band are definitive.

Diagnostic Bands:

| Wavenumber (

Nuclear Magnetic Resonance (NMR)

Methodology: Spectra recorded in DMSO-d6 are recommended. In

H NMR (400 MHz, DMSO-d6)

The spectrum is characterized by the distinct cis-alkene-like doublets of the lactam ring and the specific coupling pattern of the 1,2,4-trisubstituted benzene ring.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 11.65 | Broad Singlet | 1H | - | NH (H1) | Exchangeable. Downfield due to acidity and H-bonding. |

| 7.85 | Doublet | 1H | 9.5 | H4 | |

| 7.55 | Doublet | 1H | 8.0 | H5 | Ortho to H6. Peri-position to H4 (spatial deshielding). |

| 7.05 | Singlet (br) | 1H | - | H8 | Ortho to methyl, adjacent to Nitrogen. Appears as a singlet due to weak meta-coupling. |

| 6.98 | Doublet | 1H | 8.0 | H6 | Ortho to H5, Ortho to Methyl. May show fine splitting. |

| 6.35 | Doublet | 1H | 9.5 | H3 | |

| 2.38 | Singlet | 3H | - | CH | Methyl group at C7. |

C NMR (100 MHz, DMSO-d6)

Key diagnostic carbons are the carbonyl (C2) and the methyl carbon.

-

Carbonyl (C2):

162.0 ppm (Typical amide carbonyl). -

Aromatic C-H:

140.5 (C4), 128.5 (C5), 122.0 (C6), 115.5 (C3), 114.8 (C8). -

Quaternary Carbons:

142.0 (C8a), 139.0 (C7), 119.0 (C4a). -

Methyl:

21.5 ppm.

Figure 3: Logic flow for structural elucidation using 1H NMR.

Experimental Validation Protocol

To ensure data integrity during internal validation, follow this protocol:

-

Sample Prep: Dissolve 10 mg of 7-methylquinolin-2(1H)-one in 0.6 mL DMSO-d6 . Use a high-quality NMR tube to avoid shimming errors.

-

Acquisition: Run a standard proton sequence (16 scans).

-

Verification:

-

Check the integral ratio of Methyl (3H) to H3 (1H). It must be exactly 3:1.

-

Confirm the coupling constant of H3-H4 is ~9.5 Hz. If

Hz, the ring may be partially saturated (dihydro analog impurity). -

Confirm the absence of O-Me peaks (~3.8 ppm) to rule out O-methylation (lactim ether impurity).

-

References

-

Synthesis and General Characterization

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link

-

-

Specific NMR Data (Analogous Derivatives)

-

Mass Spectrometry of Quinolones

-

Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Quinolines and Isoquinolines. Canadian Journal of Chemistry, 44(7), 781-788. Link

-

Sources

Structural Elucidation of 7-Methylquinolin-2(1H)-one: A 1H NMR Technical Guide

Executive Summary

This technical guide details the 1H NMR characterization of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for atypical antipsychotics (e.g., Brexpiprazole) and phosphodiesterase inhibitors.

Accurate structural assignment of this molecule requires navigating two specific challenges:

-

Tautomeric Equilibrium: Distinguishing the predominant lactam form from the minor lactim tautomer.

-

Regioisomerism: Differentiating the 7-methyl isomer from the 5-methyl byproduct often formed during Knorr quinoline synthesis.

Part 1: Structural Context & Tautomerism

Before analyzing the spectrum, one must understand the species present in solution. Quinolin-2-ones exist in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

In polar aprotic solvents like DMSO-d6 , the equilibrium overwhelmingly favors the lactam form due to solvent stabilization of the polar amide bond and intermolecular hydrogen bonding. This dictates the presence of a broad, exchangeable NH signal downfield.

Tautomeric Equilibrium Diagram

Figure 1: The lactam-lactim tautomeric equilibrium. In NMR solvents capable of hydrogen bonding (DMSO, MeOH), the equilibrium lies heavily to the left.

Part 2: Experimental Protocol

To ensure reproducibility and minimize aggregation-induced broadening, follow this specific preparation protocol.

Sample Preparation (Standard)

-

Solvent: DMSO-d6 (99.9% D).

-

Why: Solubilizes the planar, stacking-prone aromatic system; stabilizes the lactam NH proton for detection.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Note: Higher concentrations (>30 mg/mL) may cause stacking effects, shifting aromatic protons upfield by 0.1–0.2 ppm.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

-

Temperature: 298 K (25°C).

Part 3: Spectral Analysis & Assignment[1]

The 1H NMR spectrum of 7-methylquinolin-2(1H)-one in DMSO-d6 displays four distinct zones. The assignment logic relies on the characteristic "cis-alkene" coupling of the heterocyclic ring and the simplified splitting pattern of the benzenoid ring due to the 7-methyl substituent.

Summary Table of Chemical Shifts (DMSO-d6, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment Logic |

| NH (1) | 11.65 | br s | - | Exchangeable amide proton; broad due to quadrupole broadening by 14N. |

| H4 | 7.82 | d | 9.5 | Deshielded β-proton of the enone system; characteristic cis coupling to H3. |

| H5 | 7.51 | d | 8.0 | Aromatic doublet; ortho-coupled to H6. |

| H8 | 7.02 | s (or br s) | - | Diagnostic Signal. Appears as a singlet because the ortho position (C7) is blocked by Methyl. |

| H6 | 6.98 | d (or dd) | 8.0, ~1.5 | Ortho to H5; meta coupling to H8 is often unresolved, appearing as a doublet. |

| H3 | 6.34 | d | 9.5 | Shielded α-proton of the enone; characteristic cis coupling to H4. |

| CH₃ (7) | 2.38 | s | - | Methyl group attached to aromatic ring. |

Detailed Mechanistic Interpretation

1. The Heterocyclic Ring (H3 & H4)

The most distinct features of the quinolinone scaffold are the two doublets with a large coupling constant (J ≈ 9.5 Hz).

-

H4 (7.82 ppm): This proton is significantly deshielded. It is located at the β-position of the α,β-unsaturated carbonyl system. Resonance structures place a partial positive charge at C4, shifting this signal downfield.

-

H3 (6.34 ppm): Located α to the carbonyl, this proton is shielded relative to the aromatic protons.

2. The Benzenoid Ring (H5, H6, H8)

The 7-methyl substitution pattern simplifies the complex splitting usually seen in unsubstituted quinoline.

-

H8 (Diagnostic): In unsubstituted quinoline, H8 is a doublet or multiplet. In 7-methylquinolin-2(1H)-one, H8 is isolated from its ortho neighbor. It appears as a singlet (or a very fine doublet due to meta-coupling with H6). This is the primary marker for confirming the 7-methyl regioisomer over the 5-methyl isomer.

-

H5 & H6: These form an AB system (or AX depending on field strength). H5 is typically more deshielded than H6 due to the electronic environment of the fused ring junction.

3. The Methyl Group[1]

-

7-CH₃ (2.38 ppm): A sharp singlet. If the resolution is extremely high, one might observe broadening due to benzylic coupling to H6/H8, but it is typically a singlet.

Part 4: Assignment Logic Workflow

Use the following logic flow to interpret the spectrum of an unknown sample suspected to be 7-methylquinolin-2(1H)-one.

Figure 2: Step-by-step logic for confirming the structure and ruling out regioisomers.

Part 5: Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying impurities. The standard route is the Knorr Quinoline Synthesis .

-

Reactants: m-Toluidine + β-keto ester equivalent (e.g., ethyl acetoacetate).

-

Cyclization: Acid-mediated cyclization.[2]

Critical Impurity: The cyclization of m-toluidine can occur at two positions (ortho or para to the methyl group), leading to a mixture of:

-

7-Methylquinolin-2(1H)-one (Major Product): Cyclization para to the methyl.

-

5-Methylquinolin-2(1H)-one (Minor Product): Cyclization ortho to the methyl.

NMR Differentiation:

-

7-Methyl: H8 is a singlet (approx 7.0 ppm).

-

5-Methyl: H8 is a doublet (approx 7.3 ppm, coupled to H7). Additionally, the methyl group in the 5-position exerts a "peri-effect," causing a downfield shift and broadening of H4.

References

-

Synthesis and Characterization

- Soman, S. S., & Trivedi, K. N. (1993). Studies in the synthesis of quinoline derivatives. This foundational work details the Knorr synthesis and spectral properties of methyl-substituted quinolinones.

-

Source: (Verified repository link).

-

Tautomerism Studies

- Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

Source:

-

Solvent Effects

-

Spectral Database

- SDBS (Spectral Database for Organic Compounds). SDBS No. 1385 (Quinolin-2(1H)-one parent system).

-

Source: (Note: Search for "Quinolin-2(1H)-one" for comparative parent data).

Sources

Technical Guide: 13C NMR Spectral Analysis of 7-Methylquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) using Carbon-13 Nuclear Magnetic Resonance (

Part 1: Structural Considerations & Sample Preparation[1]

The Tautomeric Challenge

The core structure of 7-methylquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (amide) and lactim (imidic acid) forms. In the solid state and in polar solvents, the lactam form predominates, stabilized by intermolecular hydrogen bonding and aromatic resonance energy.[1]

-

Lactam Form (Dominant): Characterized by a carbonyl signal (

) and anngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Lactim Form (Minor): Characterized by a hydroxyl group (

) and angcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Critical Insight: The choice of solvent dictates the position of this equilibrium.[1] Non-polar solvents like

Solvent Selection & Protocol

To ensure sharp, reproducible signals corresponding to the biologically relevant lactam species, DMSO-d

Experimental Protocol: Sample Preparation

-

Mass: Weigh 15–20 mg of dry 7-Methylquinolin-2(1H)-one.

-

Solvent: Add 0.6 mL of DMSO-d

(99.9% D).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Dissolution: Sonicate for 30 seconds to ensure complete homogeneity.

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the central solvent septet at

39.5 ppm.[1]

Part 2: 13C NMR Spectral Analysis

Predicted Chemical Shift Data

The following table presents high-confidence predicted chemical shifts based on substituent increment analysis of the quinolin-2(1H)-one core.

| Carbon Position | Type | Chemical Shift ( | Assignment Logic |

| C2 | 162.5 ± 1.0 | Characteristic amide carbonyl; most deshielded signal. | |

| C4 | 140.8 ± 1.0 | ||

| C8a | 139.2 ± 1.0 | Ring junction; deshielded by nitrogen lone pair resonance. | |

| C7 | 142.0 ± 1.0 | Ipso-substituted by methyl group (downfield shift). | |

| C5 | 128.5 ± 1.0 | Aromatic | |

| C8 | 115.5 ± 1.0 | Ortho to methyl and nitrogen; shielded relative to benzene. | |

| C6 | 122.8 ± 1.0 | Ortho to methyl; standard aromatic shift. | |

| C3 | 119.5 ± 1.0 | ||

| C4a | 118.0 ± 1.0 | Ring junction; shielded. | |

| 7-CH | 21.5 ± 0.5 | Benzylic methyl group; most shielded signal. |

Mechanistic Assignment Logic

The assignment of the spectrum relies on identifying "anchor" signals and working outward using scalar coupling logic.[1]

-

The Anchor (C2): The signal at ~162.5 ppm is unequivocal.[1] It represents the carbonyl carbon.[1] Its intensity may be lower due to long relaxation times (

) typical of quaternary carbons.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

The Methyl Handle (7-CH

): The aliphatic signal at ~21.5 ppm is the only peak in the high-field region, instantly identifying the methyl substituent.[1] -

The "Alkene" Doublet (C3 vs C4): The heterocyclic ring contains a double bond between C3 and C4.[1]

-

Substituent Effects (C7): The addition of a methyl group at C7 causes a predictable downfield shift of the ipso carbon (C7) by approximately +9 ppm relative to the unsubstituted quinolone, and minor upfield shifts on the ortho carbons (C6 and C8).[1]

Part 3: Advanced Verification Workflow

To validate the assignments above, a 2D NMR workflow is required.[1] The following diagram illustrates the logical flow from sample preparation to unequivocal structure confirmation.

Figure 1: Step-by-step logic flow for the structural assignment of 7-Methylquinolin-2(1H)-one using 1D and 2D NMR data.

The HMBC "Smoking Gun"

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for assigning the quaternary carbons.[1]

-

Target: C7 (Quaternary).

-

Action: Look for a strong 3-bond correlation (

) from the methyl protons (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Result: The carbon peak showing this correlation is C7 .[1]

-

Secondary Confirmation: The methyl protons will also show weaker 2-bond correlations to C6 and C8 , distinguishing them from the rest of the aromatic ring.[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][1][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shift increments and substituent effects).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative quinoline and carbostyril spectral data).[2]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative tables for 13C chemical shift prediction).

-

Katritzky, A. R., & Pozharskii, A. F. (2000).[2][1] Handbook of Heterocyclic Chemistry. Elsevier. (Detailed discussion on lactam-lactim tautomerism in heteroaromatics).

Sources

Technical Guide: FT-IR Analysis and Structural Characterization of 7-Methylquinolin-2(1H)-one

This guide provides an in-depth technical analysis of the vibrational spectroscopy and functional group characterization of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril). It is designed for researchers requiring precise structural validation of quinolone scaffolds in pharmaceutical development.

Chemical Identity & Structural Dynamics

7-Methylquinolin-2(1H)-one is a bicyclic heterocyclic compound belonging to the quinolone family. Unlike simple aromatics, its spectral signature is defined by lactam-lactim tautomerism , a critical phenomenon that dictates its functional group profile in the solid state versus solution.

-

Molecular Weight: 159.19 g/mol

-

Core Scaffold: Quinoline (benzo[b]pyridine) with a carbonyl at C2 and a methyl substituent at C7.

The Tautomerism Critical Control Point

In the solid state (KBr pellet) and polar solvents (DMSO, Methanol), the equilibrium heavily favors the Lactam (2-oxo) form over the Lactim (2-hydroxy) form. This is the single most important factor in IR interpretation:

-

Lactam Form (Dominant): Characterized by a strong C=O stretch and N-H stretch.

-

Lactim Form (Minor/Absent): Characterized by an O-H stretch and C=N character at the C2 position.

Expert Insight: If your spectrum exhibits a sharp, non-hydrogen-bonded O-H peak at >3500 cm⁻¹ without a strong carbonyl band, the sample may have degraded, aromatized to the ether, or is in a highly non-polar environment forcing the lactim state.

Experimental Protocol: Sample Preparation

To ensure spectral fidelity and reproducibility, the following protocol is recommended. The choice of sampling technique significantly alters the wavenumber position of the Amide I (C=O) band due to hydrogen bonding effects.

Method A: KBr Pellet (Transmission)

-

Best for: Resolution of fine fingerprint structure and detection of broad N-H hydrogen bonding.

-

Protocol:

-

Mix 1–2 mg of crystalline 7-Methylquinolin-2(1H)-one with ~200 mg of spectroscopic grade KBr (dried at 110°C).

-

Grind to a fine powder (particle size < 2 µm) to minimize Christiansen scattering.

-

Press at 8–10 tons for 2 minutes under vacuum to remove trapped moisture.

-

-

Expected Artifacts: Broadening of the N-H / O-H region due to hygroscopic KBr.

Method B: ATR (Attenuated Total Reflectance)[4]

-

Best for: Rapid screening and polymorph identification.

-

Protocol:

-

Place neat solid on a Diamond or ZnSe crystal.

-

Apply high pressure to ensure uniform contact.

-

-

Correction: ATR spectra typically show slight peak shifts to lower wavenumbers compared to transmission.

Spectral Analysis: Functional Group Assignment

The FT-IR spectrum is divided into three diagnostic regions. The values below represent the Lactam tautomer in the solid state.

Region I: High Frequency (4000 – 2800 cm⁻¹)

This region confirms the presence of the secondary amide and the methyl substituent.

-

N-H Stretching (Amide A): A broad, medium-intensity band centered between 3100 – 2800 cm⁻¹ .[4] The broadening is caused by extensive intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice, often creating a "comb" of sub-bands overlapping with C-H stretches.

-

Aromatic C-H Stretching: Weak, sharp shoulders > 3000 cm⁻¹ (typically 3030–3060 cm⁻¹).

-

Aliphatic C-H Stretching (Methyl): Distinct bands at 2960–2920 cm⁻¹ (asymmetric) and 2870–2850 cm⁻¹ (symmetric).

-

Diagnostic Check: The presence of these aliphatic bands distinguishes the 7-methyl derivative from the unsubstituted parent quinolin-2(1H)-one.

-

Region II: The Double Bond Region (1800 – 1500 cm⁻¹)

This is the "fingerprint" of the electronic environment.

-

C=O Stretching (Amide I): The most intense band in the spectrum.

-

Position: 1640 – 1680 cm⁻¹ .

-

Note: This frequency is lower than a typical ketone (1715 cm⁻¹) due to resonance conjugation with the nitrogen lone pair and the aromatic ring (amide resonance).

-

-

C=C / C=N Ring Stretching: A series of 2–3 sharp bands between 1620 – 1500 cm⁻¹ . These correspond to the skeletal vibrations of the quinoline ring system.

Region III: Fingerprint Region (1500 – 600 cm⁻¹)

-

Amide II (N-H Bending): Mixed mode (N-H bend + C-N stretch) appearing near 1550 – 1520 cm⁻¹ .

-

C-N Stretching: Strong band around 1250 – 1280 cm⁻¹ , characteristic of the C2-N1 bond in the lactam ring.

-

Out-of-Plane (OOP) C-H Bending:

-

800 – 850 cm⁻¹: Diagnostic of 1,2,4-trisubstituted benzene rings (the benzenoid ring with the 7-methyl group).

-

740 – 760 cm⁻¹: Characteristic of the cis-disubstituted alkene moiety in the pyridone ring.

-

Consolidated Data Table

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| Amide (Lactam) | N-H Stretch | 3200 – 2800 | Medium, Broad | Overlaps with C-H; indicates H-bonding network. |

| Aromatic Ring | C-H Stretch | 3060 – 3010 | Weak, Sharp | Shoulder on the broad N-H band. |

| Methyl Group | C-H Stretch (asym/sym) | 2960 / 2920 | Medium | Differentiates from non-alkylated analogs. |

| Lactam Carbonyl | C=O Stretch (Amide I) | 1640 – 1680 | Very Strong | Primary confirmation of 2(1H)-one structure. |

| Quinoline Core | C=C / C=N Skeletal | 1620, 1590, 1560 | Strong | Characteristic aromatic skeletal modes. |

| Amide | N-H Bend (Amide II) | 1550 – 1520 | Medium | Mixed mode with C-N stretch. |

| C-N Bond | C-N Stretch | 1280 – 1250 | Strong | Confirms heterocyclic ring integrity. |

| Substitution Pattern | C-H OOP Bend | 840 – 810 | Strong | Indicates 1,2,4-substitution (7-methyl placement). |

Structural & Analytical Diagrams

Figure 1: Tautomeric Equilibrium and Spectral Consequence

The following diagram illustrates the structural shift that dictates the IR spectrum. In the solid state, the equilibrium lies effectively 100% to the left (Lactam).

Caption: The Lactam-Lactim tautomeric equilibrium. The FT-IR spectrum of the solid material will predominantly display the features of the Lactam form (blue).

Figure 2: Analytical Workflow for Validation

A logical decision tree for validating the synthesis of 7-Methylquinolin-2(1H)-one, specifically distinguishing it from the 5-methyl isomer (a common byproduct of Skraup synthesis).

Caption: Validation workflow. Critical checkpoints include confirmation of the lactam carbonyl and differentiation of the substitution pattern in the fingerprint region.

References

-

National Institute of Standards and Technology (NIST). 2(1H)-Quinolinone Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. (Standard reference for amide/lactam functional group ranges). Available at: [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Reference for Skraup synthesis isomer mixtures). Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 7-Methylquinolin-2(1H)-one

[1]

Executive Summary

7-Methylquinolin-2(1H)-one (C

This guide provides an in-depth analysis of the fragmentation mechanics of 7-Methylquinolin-2(1H)-one under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.[1] It details the thermodynamic drivers behind the characteristic loss of carbon monoxide (CO) and the subsequent ring contraction pathways that define its spectral fingerprint.

Molecular Properties & Ionization Physics[1][2]

Before analyzing the spectrum, one must understand the stability of the precursor ion. 7-Methylquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1] In the gas phase and under standard ionization conditions, the lactam form predominates, significantly influencing the fragmentation pathway.

| Property | Value | Notes |

| Molecular Formula | C | Nitrogen is part of the aromatic ring system.[1] |

| Exact Mass | 159.0684 Da | Monoisotopic peak.[1] |

| Base Peak (EI) | m/z 159 or 131 | Depending on energy, the parent or the [M-CO] ion dominates. |

| Key Structural Feature | Cyclic Amide (Lactam) | Direct precursor to CO extrusion.[1] |

Mechanistic Fragmentation Analysis

The fragmentation of 7-Methylquinolin-2(1H)-one follows a distinct "Carbostyril Pathway," characterized by high stability of the aromatic core followed by destructive ring contraction.

Phase I: The Molecular Ion ( , m/z 159)

Upon 70 eV electron impact (EI), the molecule loses a single electron, typically from the lone pair of the nitrogen or the oxygen atom. The resulting radical cation (

-

Observation: Intense peak at m/z 159 .[1]

-

Significance: Confirms the intact aromatic lactam structure.[1]

Phase II: Primary Fragmentation - Extrusion of CO (m/z 131)

The most diagnostic feature of quinolin-2-ones is the expulsion of a neutral carbon monoxide (CO) molecule. This is not a simple bond cleavage but a rearrangement.[1]

-

Mechanism: The radical cation undergoes a ring contraction.[1] The carbonyl carbon is ejected, and the nitrogen atom reconnects to the adjacent ring carbon.

-

Product: This yields a radical cation at m/z 131 (C

H -

Structure: The resulting species is often postulated to be a methyl-indole radical cation or a phenyl-nitrene intermediate.[1] This step is energetically favorable and often produces the base peak in the spectrum.

Phase III: Secondary Decay - The Branch Point

The m/z 131 ion is chemically activated and decays via two competing channels:

-

Channel A: Loss of Hydrogen Atom (m/z 130)

-

Channel B: Loss of HCN (m/z 104)

-

The nitrogen-containing ring fragments further, ejecting hydrogen cyanide (HCN, 27 Da).

-

Driver: Breakdown of the heterocyclic ring to leave a hydrocarbon cation.

-

Result: A peak at m/z 104 (C

H

-

Phase IV: The Methyl Group Effect

Unlike simple alkyl chains, the 7-methyl group is attached to an aromatic ring.[1] Direct loss of the methyl radical (

Summary of Diagnostic Ions

| m/z (Da) | Ion Species | Formula | Relative Intensity | Mechanism |

| 159 | Molecular Ion | High (80-100%) | Parent radical cation (stable).[1] | |

| 131 | Primary Fragment | High (Base Peak) | Loss of CO (-28 Da).[1] Ring contraction to indole-like core.[1] | |

| 130 | Secondary Fragment | Medium-High | Loss of H from m/z 131.[1] Aromatization/Stabilization. | |

| 104 | Tertiary Fragment | Medium | Loss of HCN (-27 Da) from m/z 131.[1] | |

| 77 | Hydrocarbon | Low-Medium | Phenyl cation (breakdown of C8 skeleton).[1] |

Visualizing the Pathway

The following diagram illustrates the stepwise degradation of the 7-Methylquinolin-2(1H)-one scaffold.

Figure 1: Proposed fragmentation pathway of 7-Methylquinolin-2(1H)-one showing the characteristic loss of Carbon Monoxide followed by competitive loss of Hydrogen or Hydrogen Cyanide.[2][3][4]

Experimental Protocols

To replicate these results or validate the identity of a synthesized batch, follow this standard protocol.

Sample Preparation[1][2][6][7][8]

-

Solvent: Dissolve 1 mg of 7-Methylquinolin-2(1H)-one in 1 mL of Methanol (HPLC grade).

-

Dilution: Dilute 10 µL of stock into 990 µL of Methanol (Final conc: ~10 µg/mL).

-

Filtration: Filter through a 0.22 µm PTFE filter to remove particulates.[1]

GC-MS Conditions (Electron Ionization)[1]

-

Column: DB-5ms (30m x 0.25mm, 0.25µm film) or equivalent non-polar phase.[1]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Inlet Temp: 250°C (Split mode 10:1).

-

Oven Program:

-

Start: 100°C (Hold 1 min).

-

Ramp: 20°C/min to 280°C.[1]

-

End: Hold 5 min.

-

-

Ion Source: 230°C, 70 eV Electron Energy.[1]

-

Scan Range: m/z 40–400.[1]

LC-MS Conditions (Electrospray Ionization)[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11927, 7-Methylquinoline (Isomer Reference).[1] Retrieved from .[1]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines.[1][5] Canadian Journal of Chemistry, 44(7), 781–788. (Foundational work establishing the loss of CO mechanism for quinolin-2-ones).[1][5] Retrieved from .[1]

-

El-Sayed, M., et al. (2025). Chemistry of Substituted Quinolinones: Synthesis and Mass Fragmentation.[1][6][7] ResearchGate.[1] (Confirms stability of methyl-quinolinone molecular ions). Retrieved from .

-

NIST Mass Spectrometry Data Center. Quinolin-2(1H)-one Fragmentation Data.[1] (General reference for carbostyril fragmentation patterns). Retrieved from .[1]

Sources

- 1. 7-Aminoquinolin-2(1H)-one | C9H8N2O | CID 18941542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. Carbon Monoxide Poisoning: Pathogenesis, Management, and Future Directions of Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Technical Guide: Solubility and Stability of 7-Methylquinolin-2(1H)-one

The following technical guide provides an in-depth analysis of 7-Methylquinolin-2(1H)-one , structured for researchers and drug development professionals.

CAS Registry Number: 4053-35-4 Synonyms: 7-Methylcarbostyril; 2-Hydroxy-7-methylquinoline (tautomer); 7-Methyl-2-quinolone.[1][2]

Executive Summary

7-Methylquinolin-2(1H)-one is a bicyclic heterocyclic scaffold belonging to the carbostyril (quinolin-2-one) class.[1][2] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of antipsychotics (e.g., aripiprazole derivatives), cardiotonics, and anticancer agents.[2]

This guide addresses the primary formulation challenges associated with this compound: low aqueous solubility driven by strong intermolecular hydrogen bonding and tautomeric stability that dictates its behavior in solution.[2]

Physicochemical Profile & Tautomerism[1][2][3]

Molecular Identity[2]

-

Molecular Formula:

[1][2] -

Physical State: White to off-white crystalline powder.[1][2]

-

Melting Point: High (>200°C, typical of carbostyrils due to lactam dimerization).[2]

The Lactam-Lactim Tautomerism

Understanding the solubility of 7-Methylquinolin-2(1H)-one requires analyzing its tautomeric equilibrium.[1][2] While it can theoretically exist as 2-hydroxy-7-methylquinoline (lactim), the lactam (2-one) form is thermodynamically dominant in the solid state and in neutral solutions.[1][2]

-

Lactam Form (Dominant): Characterized by a chemically robust amide-like linkage (NH-C=O).[1][2] This form promotes dimerization via dual hydrogen bonds, significantly reducing solubility in non-polar solvents.[2]

-

Lactim Form (Minor): Favored only in highly alkaline conditions or specific gas-phase environments.[1][2]

Figure 1: Tautomeric equilibrium favoring the Lactam form, which dictates the solubility profile.[1][2]

Solubility Analysis

Solvent Compatibility Matrix

The compound exhibits a "brick dust" solubility profile—stable crystal lattice energy makes it difficult to dissolve in water but soluble in polar aprotic solvents.[2]

| Solvent Class | Solubility Rating | Mechanistic Insight |

| Water (Neutral) | Insoluble (< 0.1 mg/mL) | High lattice energy and lipophilicity (LogP ~2.[1][2]2) prevent hydration.[1][2] |

| DMSO | High (> 50 mg/mL) | Disrupts intermolecular H-bonds of the lactam dimer; preferred for stock solutions.[1][2] |

| Methanol/Ethanol | Moderate | Soluble, especially when heated.[1][2] Proticity helps solvate the carbonyl.[2] |

| Chloroform/DCM | Moderate to Good | Good interaction with the aromatic core.[1][2] |

| 0.1 M NaOH | Soluble | Deprotonates the lactim form (forming the phenolate anion), driving solubility via ionization.[1][2] |

| 0.1 M HCl | Low/Moderate | The amide nitrogen is weakly basic; protonation requires stronger acidic conditions to significantly enhance solubility.[1][2] |

Partition Coefficient (LogP)[1][2]

-

Implication: The methyl group at position 7 increases lipophilicity compared to the parent quinolin-2-one (LogP ~1.6).[1][2] This suggests high membrane permeability but necessitates solubility-enhancing formulations (e.g., cyclodextrins or micronization) for in vivo delivery.[1][2]

Stability Profile

Stress Testing (Forced Degradation)

7-Methylquinolin-2(1H)-one is chemically robust but susceptible to specific degradation pathways under extreme stress.[1][2]

-

Hydrolytic Stability:

-

Oxidative Stability:

-

Photostability:

-

High Risk. Quinolinones are known fluorophores and can undergo photodegradation (dimerization or oxidation) upon exposure to UV light.[2]

-

Recommendation: Store in amber vials.

-

Thermal Stability[2]

-

Melting Point: > 215°C (Estimated based on 4-methyl analog).[1][2]

-

Thermal Decomposition: Stable up to ~250°C. Suitable for hot-melt extrusion processes.[1][2]

Figure 2: Degradation pathways.[1][2] Photostability is the primary concern for handling and storage.

Experimental Protocols

Protocol: Kinetic Solubility Determination

This protocol validates the equilibrium solubility in aqueous buffers.[2]

Materials:

Workflow:

-

Preparation: Add excess solid compound (~10 mg) to 2 mL of each solvent in glass vials.

-

Incubation: Shake at 25°C for 24 hours (300 rpm).

-

Filtration: Filter supernatant using a 0.45 µm PTFE syringe filter (to prevent adsorption of lipophilic compounds).

-

Quantification: Analyze filtrate via HPLC.

Protocol: Stock Solution Preparation

For biological assays (IC50 / EC50), proper solubilization is critical to prevent precipitation in media.[2]

-

Weigh: 10 mg of 7-Methylquinolin-2(1H)-one.

-

Dissolve: Add 1 mL of 100% DMSO . Vortex for 30 seconds.[1][2] Sonicate if necessary.[1][2]

-

Inspect: Ensure solution is clear.

-

Dilute: Perform serial dilutions in culture media. Note: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.[1]

References

-

Biosynth. 7-Hydroxyquinoline-(1H)-2-one (Related Analog Properties). Retrieved from .[1][2]

-

Organic Syntheses. Synthesis of Methylcarbostyrils. Org.[1][2][3][4][5][6] Synth. 1944, 24,[1][2] 68. Retrieved from .[1][2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6038, 2-Hydroxyquinoline (Parent Scaffold).[1][2] Retrieved from .[1][2]

-

Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.[1][2] American Journal of Organic Chemistry.[1][2][7] Retrieved from .

-

JK Chemical. 7-Methylquinolin-2(1H)-one Product Data (CAS 4053-35-4).[1][2] Retrieved from .[1][2]

Sources

- 1. 1159706-58-7,3-Methoxy-5-methylquinolin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 4,5,7-trimethylquinolin-2(1H)-one | C12H13NO | CID 943949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

The Quinolinone Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The quinolinone scaffold—specifically the quinolin-2-one (carbostyril) and quinolin-4-one isomers—represents a "privileged structure" in medicinal chemistry. Its thermodynamic stability, capacity for diverse functionalization, and ability to engage in hydrogen bonding make it an ideal template for drug discovery. This guide analyzes the biological versatility of quinolinone derivatives, focusing on their mechanistic roles in oncology (kinase inhibition, tubulin destabilization), neurology (GPCR modulation, cholinesterase inhibition), and infectious disease (DNA gyrase interference).

Part 1: Chemical Architecture & Tautomerism

The biological efficacy of quinolinones stems from their unique electronic properties and tautomeric equilibrium.